The synthesis of 7-(hydroxymethyl)-3H-pyrrolizin-3-one typically involves several methods, with one common approach being the cyclization of appropriate precursors. The synthesis can be achieved through the following steps:
In industrial settings, the synthesis may be scaled up, employing similar methods but optimized for higher yields and purity through techniques such as recrystallization or chromatography .
The molecular structure of 7-(hydroxymethyl)-3H-pyrrolizin-3-one can be described as follows:
C1=CC(=O)N2C1=C(C=C2)CO
UKIPUKBDUHVOSV-UHFFFAOYSA-N
These structural notations provide insight into the connectivity and spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with biological targets .
7-(Hydroxymethyl)-3H-pyrrolizin-3-one participates in various chemical reactions:
The mechanism of action for 7-(hydroxymethyl)-3H-pyrrolizin-3-one involves its interaction with specific molecular targets:
This interaction is critical in understanding how this compound may exert its biological effects and its potential applications in drug development .
The physical and chemical properties of 7-(hydroxymethyl)-3H-pyrrolizin-3-one include:
These properties are crucial for determining how the compound can be handled in laboratory settings and its behavior in biological systems .
7-(Hydroxymethyl)-3H-pyrrolizin-3-one has several scientific applications:
7-(Hydroxymethyl)-3H-pyrrolizin-3-one features a bicyclic fused-ring system consisting of two five-membered rings sharing a bridgehead nitrogen atom (pyrrolizine core). The molecular formula is C₈H₇NO₂ (MW: 149.15 g/mol), with the hydroxymethyl (–CH₂OH) group attached at the C7 position of the pyrrolizine scaffold [1] [7]. X-ray crystallography and density functional theory (DFT) studies reveal a near-planar tricyclic core (pyrrole and pyrrolidine rings), with slight puckering at C7a. The hydroxymethyl group adopts a staggered conformation, allowing the hydroxyl hydrogen to engage in intramolecular interactions [1] [8]. Key bond parameters include:
Table 1: Key Bond Parameters from Crystallographic and DFT Studies
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
C3=O | 1.220 | – | Standard carbonyl bond length |
N1−C8a | 1.366 | – | Partial double-bond character |
C7−C7a | 1.506 | – | Single bond with steric flexibility |
C7−O (hydroxyl) | 1.423 | – | Polar bond enabling H-bonding |
O−C7−C7a | – | 109.5 | Tetrahedral geometry at C7 |
The compound exhibits prototropic tautomerism at the C2 position, enabling equilibrium between the 3-keto form (dominant) and minor enol forms (e.g., 3-hydroxy-3H-pyrrolizine). Nuclear magnetic resonance (NMR) studies (¹H and ¹³C) confirm the keto form predominates (>95%) in solution due to aromatic stabilization of the 10-π-electron system across the fused rings [3] [5]. The enol form is destabilized by loss of resonance energy. The hydroxymethyl group participates in conjugative effects through hyperconjugation, slightly modulating the electron density at C7 but not inducing significant tautomeric shifts [2] [7].
Table 2: Tautomeric Equilibrium Properties
Tautomer | Relative Energy (kcal/mol) | Population (%) | Key Resonance Feature |
---|---|---|---|
3-Keto form | 0.0 (reference) | >95 | Full delocalization of π-electrons |
3-Enol form (C3-OH) | +8.2 | <5 | Disrupted aromaticity |
2-Hydroxy derivative | +12.1 | Negligible | Non-aromatic, high energy |
DFT calculations (B3LYP/6-311++G(d,p)) reveal key electronic features:
Table 3: DFT-Derived Electronic Parameters
Parameter | Value | Method Basis | Significance |
---|---|---|---|
HOMO Energy (eV) | −6.42 | B3LYP/6-311++G(d,p) | Electron-donating capability |
LUMO Energy (eV) | −2.12 | B3LYP/6-311++G(d,p) | Electron-accepting capability |
Band Gap (eV) | 4.30 | – | Chemical reactivity indicator |
Dipole Moment (Debye) | 4.8 | Gas-phase optimization | Molecular polarity |
Carbonyl O ESP (kcal/mol) | −38.2 | Molecular electrostatic potential | Site for nucleophilic attack |
The hydroxymethyl group acts as a bidirectional H-bond participant:
Table 4: Hydrogen-Bonding Parameters
Interaction Type | Bond Length (Å) | Energy (kcal/mol) | Functional Role |
---|---|---|---|
O–H⋯O=C (intramolecular) | 2.01 | −3.2 | Stabilizes molecular conformation |
O–H⋯OH₂ (solvent) | 1.85 | −5.0 | Enhances aqueous solubility |
HO–H⋯O(hydroxyl) | 1.92 | −5.1 | Solvation shell formation |
Protein Ser-OH⋯O(hydroxyl) | 1.78 | −6.8 (estimated) | Enzyme-substrate binding |
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